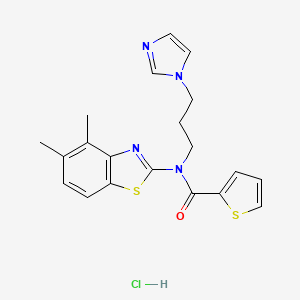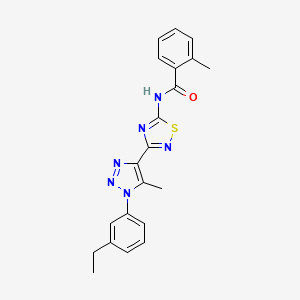
TCMDC-143024
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride is a compound identified through high-throughput screening assays for its potential antimalarial properties. It is part of the Tres Cantos Antimalarial Set (TCAMS), which includes compounds with activity against Plasmodium falciparum, the parasite responsible for malaria .
Aplicaciones Científicas De Investigación
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride has been extensively studied for its antimalarial properties. It has shown activity against both the asexual and gametocyte stages of Plasmodium falciparum, making it a promising candidate for malaria treatment.
Mecanismo De Acción
Target of Action
TCMDC-143024, also known as N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation and the amino acid starvation response in Plasmodium falciparum, the most deadly species of malaria .
Mode of Action
This compound interacts with its target, PfAsnRS, through a mechanism known as reaction hijacking . This compound inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-143024 adduct via enzyme-mediated production . This unique interaction results in the inhibition of PfAsnRS, thereby disrupting the normal functioning of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein translation pathway in Plasmodium falciparum . By inhibiting PfAsnRS, this compound disrupts the synthesis of proteins essential for the survival and proliferation of the parasite . This disruption leads to the activation of the amino acid starvation response, further hampering the parasite’s growth and development .
Pharmacokinetics
The compound’s potent activity against parasite cultures, low mammalian cell toxicity, and low propensity for resistance development suggest favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The primary result of this compound’s action is the inhibition of the growth and development of Plasmodium falciparum . By inhibiting PfAsnRS and disrupting protein translation, this compound effectively hampers the survival and proliferation of the parasite . This leads to a significant reduction in the parasite’s ability to cause malaria.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of TCMDC-143024 are largely unexplored. It has been suggested that this compound may interact with certain enzymes and proteins
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound remains to be fully elucidated. Preliminary studies suggest that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
The synthetic routes and reaction conditions for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride are not explicitly detailed in the available literature. it is typically synthesized through standard organic synthesis techniques involving multiple steps of chemical reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride can be compared with other compounds in the TCAMS set, such as Tcmdc-135051 and Tcmdc-137476. These compounds also exhibit antimalarial properties but differ in their specific targets and mechanisms of action. N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride is unique in its dual activity against both asexual and gametocyte stages, making it a versatile candidate for malaria treatment .
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2.ClH/c1-14-6-7-16-18(15(14)2)22-20(27-16)24(19(25)17-5-3-12-26-17)10-4-9-23-11-8-21-13-23;/h3,5-8,11-13H,4,9-10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKKLURPOOSWMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate](/img/structure/B2375838.png)
![Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2375840.png)


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-1-naphthamide](/img/structure/B2375844.png)
![6-ethyl-5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2375848.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2375850.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2375853.png)

